2,7-Diphenylbenzo[ghi]fluoranthene
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Overview
Description
2,7-Diphenylbenzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are known for their complex structures and unique photophysical properties, making them of significant interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2,7-Diphenylbenzo[ghi]fluoranthene typically involves strategic bond disconnections and cyclization reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
2,7-Diphenylbenzo[ghi]fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common, producing nitro and halogenated derivatives.
Scientific Research Applications
2,7-Diphenylbenzo[ghi]fluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and photodynamic therapy.
Mechanism of Action
The mechanism of action of 2,7-Diphenylbenzo[ghi]fluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biological pathways, leading to its observed effects. The compound’s photophysical properties also play a crucial role in its applications in organic electronics .
Comparison with Similar Compounds
2,7-Diphenylbenzo[ghi]fluoranthene is unique due to its specific structural arrangement and photophysical properties. Similar compounds include:
Fluoranthene: A simpler PAH with fewer phenyl groups.
Benzo[j]fluoranthene: Another PAH with a different arrangement of benzene rings.
Rubicene: A PAH with a similar core structure but different substituents.
Properties
IUPAC Name |
5,12-diphenylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-8-19(9-4-1)23-16-21-14-15-22-17-26(20-10-5-2-6-11-20)24-12-7-13-25-27(18-23)28(21)29(22)30(24)25/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLXISRZNPOAHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC5=CC(=C6C=CC=C3C6=C54)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610650 |
Source
|
Record name | 2,7-Diphenylbenzo[ghi]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210487-04-0 |
Source
|
Record name | 2,7-Diphenylbenzo[ghi]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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